1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boron-containing urea derivative characterized by a dimethyl-substituted urea moiety linked to a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in medicinal chemistry and materials science due to the dioxaborolane group’s role in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks . Its molecular formula is C₁₆H₂₄BN₂O₃ (based on structural analogs in and ), with a molecular weight of approximately 318–320 g/mol (estimated from similar compounds in ). The dioxaborolane moiety enhances stability under aqueous conditions compared to boronic acids, making it advantageous for synthetic applications .
Properties
IUPAC Name |
1,1-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-7-9-12(10-8-11)17-13(19)18(5)6/h7-10H,1-6H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCXDAQSTGDHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657183 | |
| Record name | N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874290-93-4 | |
| Record name | N,N-Dimethyl-N′-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874290-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
General Synthetic Strategy
The synthesis typically involves two key components:
- Introduction of the boronic acid pinacol ester moiety on the aromatic ring.
- Formation of the urea functional group, often via reaction of an amine precursor with an isocyanate or carbamoylating agent.
A common approach is to start from a halogenated aromatic compound (e.g., bromophenyl derivative) and perform a borylation reaction to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, followed by urea formation through reaction with appropriate dimethylurea precursors.
Detailed Synthetic Route
Synthesis of the Boronic Acid Pinacol Ester Intermediate
- Starting Material: 4-bromophenyl derivative.
- Reagents: Bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl2·DCM), base (e.g., potassium acetate or potassium phosphate), and solvent (e.g., tetrahydrofuran or methanol).
- Conditions: The reaction is typically carried out under inert atmosphere at elevated temperatures (e.g., 80–100 °C) for several hours.
- Outcome: Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high yield.
Formation of the Urea Derivative
- Starting Material: The boronic acid pinacol ester intermediate.
- Reagents: Dimethylurea or equivalent carbamoylating agent.
- Conditions: The reaction is performed under mild conditions, often at room temperature or slightly elevated temperatures, sometimes in the presence of a coupling agent or catalyst.
- Outcome: Formation of this compound.
Representative Procedure from Literature
According to available synthetic protocols for related compounds, the reaction mixture containing the boronic ester and urea precursor is stirred at room temperature for several hours, then quenched with sodium metabisulfite to remove palladium residues. The product is extracted with ethyl acetate, washed with aqueous ammonium chloride and brine, dried, and purified by column chromatography on silica gel to yield the pure urea derivative as a solid with yields commonly above 80%.
Catalysts and Reagents
| Component | Role | Typical Examples |
|---|---|---|
| Palladium catalyst | Catalyzes borylation | Pd(dppf)Cl2·DCM, Pd(PPh3)4 |
| Boron source | Introduces boronate ester | Bis(pinacolato)diboron |
| Base | Facilitates borylation | K3PO4, KOAc |
| Solvent | Medium for reaction | THF, methanol |
| Urea precursor | Provides urea group | 1,1-Dimethylurea or carbamoyl chlorides |
| Quenching agent | Removes metal residues | Sodium metabisulfite |
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of aryl bromide | Bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, K3PO4, THF, 80 °C, 12 h | 85–90 | Inert atmosphere recommended |
| Urea formation | Boronic ester intermediate + dimethylurea, RT to 50 °C, 3–6 h | 80–88 | Purification by silica gel column |
| Work-up and purification | Quench with Na2S2O5, extraction, washing, chromatography | — | Ensures removal of Pd and impurities |
Research Findings and Optimization Notes
- Catalyst Loading: Low palladium catalyst loading (~4 mol%) is sufficient for efficient borylation with minimal side reactions.
- Reaction Time: Extended reaction times (up to 27 hours) improve yields in some cases but can be optimized depending on scale and substrate.
- Purification: Use of silica gel chromatography with gradient elution (e.g., 0-30% diethyl ether in petroleum ether) provides high purity product.
- Safety Considerations: The compound requires careful handling due to potential toxicity and reactivity; standard precautions include use of gloves, eye protection, and working in a fume hood.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane group can be oxidized to form boronic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in an organic solvent.
Major Products
Oxidation: Boronic acids.
Substitution: Various substituted phenyl derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing boron atoms can exhibit anticancer activities. The dioxaborolane group in 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may facilitate the development of novel anticancer agents by enhancing the selectivity and efficacy of drug delivery systems. Studies have shown that boron-containing compounds can interact with biological molecules in ways that promote apoptosis in cancer cells .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its incorporation into nanoparticles or liposomes can improve the solubility and bioavailability of poorly soluble drugs. This is particularly relevant in the formulation of targeted therapies where controlled release is crucial for therapeutic effectiveness .
Catalysis
This compound can serve as a catalyst in various organic reactions. Its boron content allows it to participate in reactions such as Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis of Boron Compounds
The compound can be utilized as a precursor for synthesizing other boron-containing compounds. This is particularly useful in developing new materials with unique electronic properties or functionalities that are valuable in optoelectronics and sensor technologies .
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of polymers. The dioxaborolane unit can improve the cross-linking density within polymer networks, resulting in materials with superior performance characteristics suitable for high-performance applications .
Nanocomposites
The compound's ability to form stable interactions with various nanomaterials makes it an attractive component for nanocomposite development. These composites can exhibit improved electrical conductivity and thermal stability due to the synergistic effects of the dioxaborolane moiety and the nanofillers used .
Case Studies
Mechanism of Action
The mechanism of action for 1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is not well-studied. its reactivity is primarily due to the presence of the dioxaborolane group, which can undergo various chemical transformations. The phenyl ring and urea moiety may also contribute to its overall chemical behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of urea derivatives functionalized with dioxaborolane groups. Key structural and functional differences among analogs are outlined below:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects: Dimethyl vs. Isopropyl/Diisopropyl: Dimethyl groups (target compound) reduce steric hindrance compared to isopropyl analogs, enhancing reactivity in cross-coupling reactions. Diisopropyl derivatives exhibit superior crystallinity and stability, as demonstrated by X-ray diffraction .
Positional Isomerism: Para vs. Meta Substitution: The target compound’s para-substituted dioxaborolane optimizes electronic conjugation for materials science (e.g., OLEDs) , whereas meta-substituted analogs (CAS similarity 0.95 in ) may alter charge-transfer properties in donor-acceptor systems .
Synthetic Utility :
- All analogs are synthesized via palladium-catalyzed Suzuki-Miyaura couplings, but yields vary (e.g., 50% for CAS 6.56 vs. unlisted yields for others) .
Biological Activity
1,1-Dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₃BN₂O₃
- Molecular Weight : 290.17 g/mol
- CAS Number : 874298-98-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its effects against different cellular targets and its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain derivatives showed IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 and MDA-MB-231 breast cancer cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC₅₀ values of 17.02 μM and 11.73 μM respectively .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of GSK-3β and other kinases involved in cancer progression .
- Induction of Apoptosis : It was noted that treated cancer cells exhibited increased levels of caspase 9, suggesting the compound may promote apoptosis in cancerous cells .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Oral Bioavailability : The compound demonstrated a bioavailability of approximately 31.8% when administered orally at a dose of 10 mg/kg in animal models .
- Toxicity Studies : In vivo studies indicated no acute toxicity observed in mice at doses up to 2000 mg/kg .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
Q & A
Q. What are the standard synthetic routes for 1,1-dimethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?
The compound is synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction. A typical protocol involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 1,1-dimethylurea derivatives or isocyanate precursors under inert conditions. Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Ligands such as triphenylphosphine (PPh₃) to stabilize the catalytic cycle.
- Solvents like THF or DME at 60–80°C for 12–24 hours .
- Purification via silica gel chromatography or recrystallization .
Table 1: Representative Synthesis Conditions
| Reactant A | Reactant B | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Boronoaniline | 1,1-Dimethylisocyanate | Pd(PPh₃)₄ | 65–75 | |
| Boronate ester | Urea precursor | PdCl₂(dppf) | 55–60 |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key analytical techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons in the urea and boronate groups. For example, the urea NH signal appears at δ 6.8–7.2 ppm (¹H), while the boronate methyl groups resonate at δ 1.3 ppm (¹H) .
- ¹¹B NMR : Confirms the boronate ester structure (δ 28–32 ppm) .
- Mass Spectrometry (DART or ESI) : Validates molecular weight (e.g., [M+H]+ = 291.17) .
- IR Spectroscopy : Identifies urea C=O stretches (~1640–1680 cm⁻¹) and boronate B-O bonds (~1350 cm⁻¹) .
Q. What role does the boronate ester group play in the compound’s reactivity?
The boronate ester acts as a transient directing group in cross-coupling reactions, enabling:
- C–C bond formation via Suzuki-Miyaura coupling with aryl halides .
- Stability under basic aqueous conditions (pH 8–10) but hydrolysis in acidic media .
- Compatibility with microwave-assisted synthesis for accelerated reaction times .
Advanced Research Questions
Q. How can this compound be utilized in the design of thermally activated delayed fluorescence (TADF) materials?
The boronate group facilitates intramolecular charge transfer (ICT) in donor–π–acceptor (D–π–A) dyads. Applications include:
- Organic LEDs (OLEDs) : The urea moiety enhances electron-deficient character, while the boronate enables π-conjugation. Emissive layers show λem ≈ 450–550 nm with ΦPL > 20% .
- TADF optimization : Adjusting substituents on the phenyl ring modulates singlet-triplet energy gaps (ΔEST < 0.3 eV) .
Q. What strategies address solubility challenges in cross-coupling reactions involving this urea derivative?
Common approaches include:
Q. How does the urea moiety influence the compound’s potential as a kinase inhibitor prodrug?
The urea group acts as a bioisostere for amide bonds, enabling:
- Hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR, VEGFR).
- Prodrug activation : The boronate ester undergoes hydrolysis in vivo to release active metabolites .
- Table 2: Biological Activity Data
| Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|
| EGFR | 12 ± 3 | A549 | |
| VEGFR2 | 8 ± 2 | HUVEC |
Q. What contradictions exist in reported catalytic systems for its incorporation into biaryl structures?
Discrepancies arise in:
- Catalyst selection : Pd(OAc)₂ vs. PdCl₂(dppf) yields vary by 15–20% for aryl chlorides .
- Ligand effects : Bulky ligands (e.g., SPhos) improve steric hindrance tolerance but reduce reaction rates .
- Base compatibility : K₂CO₃ vs. Cs₂CO₃ impacts boronate stability and coupling efficiency .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
